Product packaging for 3-(1H-Imidazol-2-yl)thian-3-amine(Cat. No.:)

3-(1H-Imidazol-2-yl)thian-3-amine

Cat. No.: B13220893
M. Wt: 183.28 g/mol
InChI Key: HQSPPIKGCMXFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1H-Imidazol-2-yl)thian-3-amine (CAS 2059935-77-0) is a high-value heterocyclic compound with the molecular formula C8H13N3S and a molecular weight of 183.27 g/mol. This amine-functionalized thiane derivative features a 1H-imidazole ring, a privileged scaffold in medicinal chemistry and functional materials design. The compound serves as a key synthetic intermediate and building block in cutting-edge research. Its structural features make it a candidate for developing Factor XIa inhibitors , a promising class of anticoagulant therapies that may offer effective thrombosis prevention with a reduced risk of bleeding compared to current treatments . Furthermore, imidazole derivatives are increasingly investigated in materials science , particularly for enhancing the performance and stability of perovskite solar cells by regulating interfacial recrystallization and passivating defects . The unique integration of a sulfur-containing thiane ring and an imidazole ring in a single molecule provides researchers with a versatile chemical entity for drug discovery, catalyst development, and the creation of advanced organic materials. Please note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3S B13220893 3-(1H-Imidazol-2-yl)thian-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

3-(1H-imidazol-2-yl)thian-3-amine

InChI

InChI=1S/C8H13N3S/c9-8(2-1-5-12-6-8)7-10-3-4-11-7/h3-4H,1-2,5-6,9H2,(H,10,11)

InChI Key

HQSPPIKGCMXFNO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(C2=NC=CN2)N

Origin of Product

United States

Advanced Computational and Theoretical Investigations of 3 1h Imidazol 2 Yl Thian 3 Amine

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, stability, and reactivity, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. DFT calculations can be employed to determine the optimized geometry, electronic energy, and various electronic properties of 3-(1H-imidazol-2-yl)thian-3-amine.

A typical DFT study would involve geometry optimization of the molecule to find its most stable three-dimensional structure. This process minimizes the energy of the molecule with respect to the positions of its atoms. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is critical for obtaining reliable results. For a molecule like this compound, DFT calculations would likely be performed using a functional that can adequately describe both the saturated heterocyclic thiane (B73995) ring and the aromatic imidazole (B134444) ring.

Table 1: Illustrative DFT-Calculated Properties of this compound (B3LYP/6-31G)*

PropertyCalculated Value
Total Energy (Hartree)-850.123456
Dipole Moment (Debye)3.45
Charge on Imidazole N1-0.25 e
Charge on Imidazole N3-0.35 e
Charge on Amine N-0.95 e

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations on a molecule with this structure. Actual values would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of a molecule. nih.govnih.govnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive.

For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is likely to be localized on the electron-rich regions, such as the imidazole ring and the amine group, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the imidazole ring, suggesting it can act as an electron acceptor in reactions with nucleophiles.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-0.5
HOMO-LUMO Gap (ΔE)5.7

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values would be determined from specific quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are powerful techniques to explore the accessible shapes of a molecule and their relative energies.

The six-membered thiane ring in this compound is not planar and can adopt several conformations. The most stable conformation is typically a chair form, which minimizes steric and torsional strain. However, other conformations such as boat and twist-boat are also possible, though generally higher in energy.

Conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them. This can be achieved through computational methods like potential energy scans or more sophisticated algorithms. The position of the bulky imidazole and amine substituents on the thiane ring will significantly influence the preferred chair conformation (axial vs. equatorial). It is generally expected that large substituents will preferentially occupy the equatorial position to minimize steric hindrance.

The bond connecting the imidazole ring to the thiane ring is a single bond, and rotation around this bond is possible. However, this rotation is not entirely free due to steric interactions between the imidazole ring and the rest of the molecule.

Calculating the rotational energy profile would provide the energy barriers for this rotation. This is typically done by performing a series of constrained geometry optimizations where the dihedral angle defining the rotation is fixed at different values. The resulting energy profile would reveal the most stable rotational isomers (rotamers) and the energy required to interconvert between them. Understanding these rotational barriers is important as the relative orientation of the imidazole ring can be crucial for its interaction with a biological target.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of ligand-protein interactions.

In a hypothetical molecular docking study of this compound, the first step would be to identify a relevant protein target. Given the structural features of the compound, potential targets could include kinases, proteases, or other enzymes where imidazole and amine functionalities are known to play a key role in binding.

The docking simulation would then place the ligand into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. The results would be a ranked list of binding poses, along with their predicted binding energies.

Analysis of the best-ranked docking pose would reveal the specific interactions between this compound and the amino acid residues of the protein's active site. These interactions could include hydrogen bonds (e.g., involving the imidazole nitrogens or the amine group), hydrophobic interactions (e.g., with the thiane ring), and pi-stacking interactions (with the imidazole ring).

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesGLU-85, LYS-42, PHE-156
Hydrogen BondsImidazole N1 with LYS-42 backbone NHAmine NH2 with GLU-85 side chain C=O
Hydrophobic InteractionsThiane ring with PHE-156 side chain

Note: This table presents hypothetical data from a molecular docking simulation to illustrate the type of information that would be obtained. The specific results depend on the chosen protein target.

Identification of Potential Binding Sites

In the realm of computational drug discovery and molecular biology, the identification of potential binding sites on a target protein or enzyme is a foundational step. For a molecule like this compound, computational methods are employed to predict how and where it might interact with biological macromolecules. This is often achieved through molecular docking simulations, a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

The process typically begins with the three-dimensional structures of both the ligand (this compound) and the target protein. If the protein's structure is known, docking algorithms can be used to systematically explore various binding poses of the ligand within the protein's potential binding cavities. These algorithms score the different poses based on factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and hydrophobic interactions.

For this compound, key structural features would be central to this analysis. The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The primary amine group on the thiane ring is a strong hydrogen bond donor. The sulfur atom in the thiane ring can also participate in interactions. Computational software can identify pockets on a target protein that are complementary to these features. For instance, a binding site rich in acidic residues like aspartate or glutamate (B1630785) would likely favor interaction with the protonated form of the amine group and the imidazole ring.

A hypothetical analysis of potential binding sites for this compound with a target kinase, for example, might yield a table of potential interacting residues as follows:

Binding Site ID Key Interacting Residues Predicted Binding Affinity (kcal/mol) Dominant Interaction Types
Site A (ATP-binding pocket)ASP145, LYS72, GLU91-8.5Hydrogen Bonding, Electrostatic
Site B (Allosteric pocket)PHE168, LEU83, TRP177-7.2Hydrophobic, van der Waals
Site C (Solvent-exposed surface)ARG24, SER25, ASN101-6.1Hydrogen Bonding, Polar

This data, generated through computational screening, allows researchers to prioritize which interactions are most likely to be significant and guides further investigation into the molecule's mechanism of action.

Elucidation of Binding Modes

Once potential binding sites are identified, the next step is to elucidate the specific binding modes of this compound within these sites. This involves a more detailed analysis of the geometry and energetics of the ligand-protein complex. Molecular dynamics (MD) simulations are a powerful tool for this purpose. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose and the dynamic nature of the interactions.

The binding mode elucidation would detail specific interactions. For example, the N-H of the imidazole ring might form a hydrogen bond with the carbonyl oxygen of a backbone amino acid, while the lone pair on the other imidazole nitrogen accepts a hydrogen bond from a lysine (B10760008) side chain. The primary amine group could form another critical hydrogen bond with an aspartate residue. These specific interactions define the binding mode.

A detailed breakdown of a plausible binding mode for this compound in a hypothetical enzyme active site could be represented as:

Functional Group of Ligand Interacting Amino Acid Interaction Type Distance (Å)
Imidazole N1-HGLU121 (Carbonyl O)Hydrogen Bond2.8
Imidazole N3LYS45 (Amine H)Hydrogen Bond3.0
Thian-3-amine (-NH2)ASP184 (Carboxylate O)Hydrogen Bond / Salt Bridge2.7
Thiane RingVAL67, ILE132Hydrophobic Interaction3.5 - 4.0

This level of detail is crucial for structure-activity relationship (SAR) studies, where modifications to the ligand's structure are made to improve its binding affinity and selectivity.

Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR, IR, Mass Spectra for mechanism confirmation)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for confirming their synthesis and for structural elucidation. Density Functional Theory (DFT) is a commonly used method for these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the structure. For example, the protons on the imidazole ring would have distinct chemical shifts from those on the thiane ring.

A table of predicted ¹H NMR chemical shifts might look like this:

Proton Predicted Chemical Shift (ppm) Multiplicity
Imidazole C4-H/C5-H7.1 - 7.3s
Imidazole N-H10.0 - 12.0br s
Thiane CH22.5 - 3.5m
Amine NH21.5 - 2.5br s

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of this compound. The resulting theoretical IR spectrum shows characteristic peaks corresponding to specific bond vibrations, such as N-H stretching of the amine and imidazole, C-N stretching, and C-S stretching of the thiane ring. This can help to confirm the presence of these functional groups.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can help to rationalize fragmentation patterns observed in experimental mass spectra. By calculating the bond dissociation energies, it is possible to predict which bonds are most likely to break upon ionization, thus aiding in the interpretation of the mass spectrum and confirming the molecular weight and connectivity.

Tautomeric Equilibria Analysis of the Imidazole Ring in the Context of the Thiane Scaffold

The imidazole ring can exist in different tautomeric forms, which can have significant implications for its chemical reactivity and biological interactions. evitachem.com For this compound, the imidazole ring can exist in two tautomeric forms, with the proton on either N1 or N3.

Computational methods, particularly DFT, can be used to analyze the tautomeric equilibrium. This involves calculating the relative energies of the different tautomers in the gas phase and in various solvents (using continuum solvent models). The relative energies determine the equilibrium constant and the population of each tautomer under different conditions.

The thiane scaffold can influence this equilibrium through steric and electronic effects. The bulky and electron-donating nature of the substituted thiane ring attached at the C2 position of the imidazole will affect the relative stability of the two tautomers. Computational analysis can quantify these effects.

A hypothetical analysis of the tautomeric equilibrium for this compound could yield the following data:

Tautomer Gas Phase Relative Energy (kcal/mol) Relative Energy in Water (kcal/mol) Predicted Population in Water (%)
1H-tautomer0.000.0075
3H-tautomer1.250.6525

Understanding the preferred tautomeric form is critical, as it dictates which nitrogen atom is more likely to act as a hydrogen bond donor or acceptor, thereby influencing its binding mode with biological targets. evitachem.com

Mechanistic Insights into the Biological Activity of 3 1h Imidazol 2 Yl Thian 3 Amine and Its Derivatives

Elucidation of Molecular Interactions with Biological Targets

The biological effects of 3-(1H-imidazol-2-yl)thian-3-amine and its related derivatives are fundamentally governed by their interactions with specific biological targets. The distinct structural arrangement of the imidazole (B134444) and thiane (B73995) rings, along with the amine group, dictates the compound's binding affinity and selectivity.

Role of the Imidazole Nitrogen Atoms in Ligand-Receptor Binding

The imidazole ring is a critical pharmacophore in many biologically active molecules, and its nitrogen atoms are central to its function in ligand-receptor binding. nih.govresearchgate.net This five-membered aromatic heterocycle contains two nitrogen atoms, which allows the ring to act as both a hydrogen bond donor and acceptor, a crucial feature for forming stable connections with biological receptors. nih.gov The imine nitrogen (HC=N-CH) is the basic center of the molecule and is the one that typically binds to metal ions in metalloproteins. wikipedia.org

This dual hydrogen-bonding capability enables the formation of strong and specific interactions with amino acid residues in the binding sites of proteins and enzymes. nih.gov Furthermore, the electron-rich, aromatic nature of the imidazole ring facilitates noncovalent interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor's binding pocket, further anchoring the ligand. mdpi.com The imidazole moiety can also form stable coordination complexes with various metal ions, a property that is essential for its interaction with metalloenzymes. wikipedia.orgwikipedia.org

Influence of the Thiane Ring on Target Recognition

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, provides a distinct three-dimensional structure that influences how the molecule is recognized by biological targets. Unlike flat aromatic rings, the thiane ring adopts a flexible chair-like conformation. This non-planar shape is often complementary to the complex topographies of receptor binding sites.

Enzyme Interaction Mechanisms

The interaction of this compound and its derivatives with enzymes can modulate their catalytic functions, often leading to inhibition.

Modulatory Effects on Enzyme Activity (e.g., inhibition)

Compounds containing an imidazole scaffold are known to interact with a wide range of enzymes and receptors, demonstrating broad biological and pharmacological effects. researchgate.net The imidazole ring is a known feature of compounds that can coordinate with metal ions, which can in turn influence enzymatic activity. evitachem.com This makes enzymes, particularly metalloenzymes, a key target for such compounds. For example, the imidazole sidechain of the amino acid histidine is a common ligand for metal cofactors in proteins like myoglobin (B1173299) and hemoglobin. wikipedia.org

Imidazole derivatives have been investigated as regulators of enzymes like sirtuins. researchgate.net Their ability to interact with the binding site allows them to modulate enzyme activity. researchgate.net In some cases, imidazole derivatives have been shown to inhibit enzymes involved in DNA replication and repair, leading to cell death, which is a mechanism explored in cancer research. mdpi.com The specific modulatory effect, such as the type of inhibition, depends on how and where the compound binds to the enzyme.

Structure-Mechanism Relationships

The relationship between the chemical structure of a compound and its mechanism of action is crucial for drug design and development. nih.govrsc.org For derivatives of this compound, modifications to either the imidazole or thiane rings can significantly alter their biological activity.

Systematic modifications of the core structure and observation of the resulting changes in biological effect allow for the development of a Structure-Activity Relationship (SAR). This involves studying how different functional groups at various positions on the rings affect the interaction with a biological target. For instance, the introduction of electron-withdrawing or electron-donating groups on the imidazole ring can change its electronic properties and, consequently, its binding capabilities. researchgate.net Similarly, altering the substituents on the thiane ring can affect the molecule's conformation and steric fit within a receptor.

A conceptual SAR table below illustrates how modifications could influence activity, based on general principles observed for related compounds.

Structural Modification Position Potential Effect on Mechanism Example Substituent
Electron-Withdrawing GroupImidazole RingMay alter pKa, influencing hydrogen bonding and metal coordination.Nitro (-NO2), Cyano (-CN)
Electron-Donating GroupImidazole RingMay enhance basicity of the nitrogen, strengthening certain bonds.Methyl (-CH3), Methoxy (-OCH3)
Bulky GroupThiane RingCould provide better steric fit in a large hydrophobic pocket or cause steric hindrance.Phenyl group
Polar GroupThiane RingMay form additional hydrogen bonds with the target protein.Hydroxyl (-OH)

This systematic approach helps in optimizing the molecule for higher potency and selectivity towards a specific biological target. nih.gov

Nucleic Acid Interactions

In addition to proteins and enzymes, small molecules can also exert their biological effects by interacting with nucleic acids like DNA and RNA. nih.gov The structural features of this compound suggest a potential for such interactions.

The planar and aromatic nature of the imidazole ring makes it a candidate for intercalating between the base pairs of a DNA double helix. nih.gov This mode of binding can distort the DNA structure and interfere with critical cellular processes like replication and transcription. mdpi.com Furthermore, under physiological pH, the imidazole ring can be protonated, acquiring a positive charge. This positive charge could lead to electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids.

While the imidazole moiety provides a flat, aromatic system for potential intercalation, the three-dimensional and flexible thiane ring could influence how the molecule fits into the major or minor grooves of the DNA helix. The combination of these structural elements could allow for multiple modes of interaction with nucleic acids, although detailed biophysical studies would be required to confirm the specific nature and functional outcomes of such binding.

DNA Intercalation Mechanisms

The planar structure of the imidazole ring within this compound and its derivatives is a key feature that suggests a potential for DNA intercalation. DNA intercalators are typically polycyclic, aromatic compounds that insert themselves between the base pairs of the DNA double helix. This action can lead to significant changes in DNA structure and function, ultimately triggering cellular responses such as the inhibition of replication and transcription, and the induction of apoptosis. nih.gov

While direct studies on the DNA intercalating properties of this compound are not extensively documented, research on structurally related imidazole-containing compounds provides valuable insights. For instance, a series of novel imidazole-2-thiones linked to acenaphthylenone have been synthesized and identified as potent dual DNA intercalators and topoisomerase II inhibitors. nih.govnih.gov These hybrid molecules leverage the structural features of both the imidazole-2-thione and the acenaphthylenone scaffold to effectively damage DNA. nih.govnih.gov The antiproliferative activity of these compounds against various cancer cell lines highlights the potential of the imidazole moiety as a component of effective DNA intercalating agents. nih.govnih.gov The mechanism often involves the stabilization of the DNA-intercalator complex through hydrophobic and stacking interactions, without the formation of covalent bonds. nih.gov

Table 1: DNA Intercalation and Biological Activity of Imidazole Derivatives

Compound Class Mechanism of Action Observed Biological Effect Reference

Recognition of DNA/RNA Secondary Structures

Beyond simple duplex DNA, the cellular environment contains a variety of nucleic acid secondary structures, including triplexes and DNA:RNA hybrids, which play crucial roles in gene regulation and other cellular processes. nih.gov The ability of small molecules to selectively recognize and bind to these structures offers a pathway for targeted therapeutic intervention.

Derivatives containing imidazole-like structures, such as benzothiazoles, have been studied for their ability to interact with these alternative nucleic acid conformations. nih.gov For example, certain benzothiazole (B30560) ligands have demonstrated selective binding to ATT triplexes and can differentiate between B-form and A-form helices, the latter being characteristic of RNA and DNA:RNA hybrids. nih.gov This recognition is often driven by a combination of electrostatic interactions, hydrogen bonding, and shape complementarity. The imidazolinyl group within these ligands contributes to their binding affinity and selectivity. nih.gov Given the structural similarities, it is plausible that this compound and its derivatives could also exhibit selective recognition of specific DNA or RNA secondary structures, a hypothesis that warrants further investigation.

Chelation Phenomena and Metal Ion Interactions

The imidazole ring of this compound contains two nitrogen atoms that are excellent coordinators of metal ions. evitachem.com This property is central to the biological function of many naturally occurring molecules and presents a mechanism through which this compound and its derivatives can exert biological effects.

The coordination of metal ions by imidazole-containing ligands has been extensively studied, revealing the formation of stable complexes with a variety of biologically relevant metals such as zinc (Zn²⁺), nickel (Ni²⁺), cadmium (Cd²⁺), and iron (Fe³⁺). nih.gov The coordination geometry around the metal ion is influenced by the steric and electronic properties of the ligand. nih.gov For instance, tripodal imidazole-containing ligands have been shown to form three-dimensional metal-organic frameworks (MOFs) with intricate channel structures. nih.gov

Table 2: Coordination of Metal Ions by Imidazole-Containing Ligands

Ligand Type Metal Ions Coordinated Resulting Structure Potential Application Reference
Tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) Cd²⁺, Ni²⁺, Fe³⁺ 3D Metal-Organic Frameworks (MOFs) Sensing of nitroaromatics and metal ions. nih.gov

Metalloenzymes are a vast class of proteins that require metal ions for their catalytic activity and are involved in a wide array of critical biological processes. nih.gov The ability of this compound to chelate metal ions suggests that it could act as an inhibitor or modulator of metalloenzyme function. By binding to the metal cofactor in the active site, the compound could prevent substrate binding or catalysis. nih.gov

Examples of metalloenzymes that could be targeted include matrix metalloproteinases (MMPs), which are zinc-dependent enzymes involved in tissue remodeling, and carbonic anhydrases, another class of zinc-containing enzymes. nih.gov The development of inhibitors for these enzymes has been a major focus of drug discovery for various diseases. nih.gov The imidazole moiety is a known zinc-binding group, and its incorporation into the thian scaffold could provide the necessary structural elements for potent and selective inhibition of specific metalloenzymes.

Investigation of Intracellular Signaling Pathway Modulation

The interaction of small molecules with cellular receptors and enzymes can trigger a cascade of events that alter intracellular signaling pathways, ultimately affecting cell fate. The structural features of this compound suggest its potential to modulate such pathways.

For example, derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as positive allosteric modulators (PAMs) of the A₃ adenosine (B11128) receptor (A₃AR). nih.gov A₃ARs are G-protein coupled receptors involved in various physiological processes, and their modulation has therapeutic potential for inflammatory diseases and cancer. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. nih.gov The ability of imidazole-containing structures to act as allosteric modulators highlights a potential mechanism by which this compound and its derivatives could influence cellular signaling. The amine group on the thian ring could also participate in interactions with various receptors or enzymes, potentially leading to the activation or inhibition of key signaling pathways involved in cell proliferation and apoptosis. evitachem.com

Applications of 3 1h Imidazol 2 Yl Thian 3 Amine As a Research Tool and Chemical Probe

Development as a Scaffold for Novel Chemical Entities

The imidazole (B134444) scaffold is considered a "privileged" structure in medicinal chemistry, as it is found in numerous natural products and synthetic drugs with a wide range of biological activities. The structure of 3-(1H-Imidazol-2-yl)thian-3-amine, with its distinct imidazole and thian components, presents a valuable starting point for the development of new chemical entities.

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a different scaffold while maintaining similar biological activity. The this compound core can serve as a template for such studies. For instance, the thian ring could be replaced with other cyclic systems, such as a piperidine (B6355638) or cyclohexane (B81311) ring, to explore new chemical space and potentially improve pharmacokinetic properties.

Bioisosteric replacement, the substitution of one atom or group of atoms with another that has similar physical or chemical properties, is another key strategy in lead optimization. In the context of this compound, the sulfur atom in the thian ring could be replaced by an oxygen (oxathiane) or a nitrogen atom (piperazine derivative) to modulate the compound's polarity, solubility, and metabolic stability. Similarly, the amine group could be modified or replaced to alter its basicity and hydrogen bonding capacity.

The design of focused compound libraries is a crucial step in identifying and validating new drug targets. The this compound scaffold is well-suited for the creation of such libraries due to the presence of multiple points for diversification. The imidazole ring and the amine group offer sites for the introduction of a variety of substituents, allowing for a systematic exploration of the chemical space around the core structure.

For example, a library of derivatives could be synthesized by reacting the primary amine with a range of carboxylic acids, sulfonyl chlorides, or isocyanates to generate amides, sulfonamides, and ureas, respectively. Furthermore, the nitrogen atoms of the imidazole ring can be alkylated or arylated to further expand the diversity of the library. The screening of such a library against a panel of biological targets can help in identifying novel hits and validating the role of these targets in disease.

Table 1: Potential Modifications for Compound Library Generation based on this compound

Modification SitePotential ReagentsResulting Functional Group
Primary AmineCarboxylic Acids, Acyl ChloridesAmide
Sulfonyl ChloridesSulfonamide
Isocyanates, IsothiocyanatesUrea, Thiourea
Aldehydes, Ketones (reductive amination)Secondary/Tertiary Amine
Imidazole NitrogenAlkyl Halides, Aryl HalidesN-Substituted Imidazole

Utility in Target Identification and Validation Studies

Identifying the molecular target of a biologically active compound is a fundamental aspect of drug discovery. Compounds like this compound can be modified to create chemical probes for target identification. For instance, a derivative could be synthesized with a photo-affinity label or a biotin (B1667282) tag. These tagged molecules can be used in chemical proteomics experiments to isolate and identify their binding partners within a cell lysate.

The imidazole moiety itself is known to interact with various enzymes and receptors, making it a good starting point for designing probes. The validation of a potential drug target often involves demonstrating that modulating its activity leads to a therapeutic effect. By developing potent and selective inhibitors or activators based on the this compound scaffold, researchers can investigate the physiological and pathological roles of specific targets.

Application in Biochemical Assays and In Vitro Studies

The structural features of this compound suggest its potential utility in a variety of biochemical assays. The imidazole ring, present in the amino acid histidine, is known to play a role in the active sites of many enzymes, often acting as a general acid-base catalyst or a metal ligand. This suggests that compounds containing this moiety could act as enzyme inhibitors.

For example, imidazole derivatives have been studied as inhibitors of enzymes like cyclooxygenase (COX) and carbonic anhydrase. In a typical in vitro enzyme inhibition assay, the activity of the enzyme is measured in the presence of varying concentrations of the test compound to determine its inhibitory potency (e.g., IC₅₀ value).

Comparative Analysis with Other Imidazole and Thiane Derivatives

Structural Analogues and Their Research Implications

The structure of 3-(1H-Imidazol-2-yl)thian-3-amine is characterized by a thiane (B73995) ring substituted at the 3-position with both an amino group and an imidazole (B134444) ring. Its structural analogues can be categorized based on variations in the heterocyclic rings and the nature and position of substituents.

Analogues with Modified Thiane Ring:

Substituted Thiane Analogues: The introduction of substituents on the thiane ring could influence the molecule's lipophilicity and steric profile, which in turn can affect its binding affinity to biological targets.

Analogues with Modified Imidazole Ring:

Substituted Imidazole Analogues: The imidazole ring offers multiple sites for modification. researchgate.net Alkyl or aryl substitutions at the N-1 or C-4/C-5 positions of the imidazole ring can impact the compound's metabolic stability and target interaction. For instance, N-substitution can prevent metabolic degradation and influence the electronic properties of the ring.

Benzimidazole (B57391) Analogues: Replacing the imidazole with a benzimidazole scaffold would increase the molecule's size and lipophilicity, potentially leading to enhanced binding through additional hydrophobic or pi-stacking interactions.

The research implications of studying these analogues are vast. They allow for a systematic exploration of the chemical space around the lead compound, this compound, to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Table 1: Structural Analogues and Potential Research Implications

Analogue ClassStructural ModificationPotential Research Implications
Thiane Ring Modifications Replacement of Sulfur (e.g., Oxane, Cyclohexane)Altered polarity, hydrogen bonding, and conformation, affecting pharmacokinetics and pharmacodynamics.
Substitution on the Thiane RingModified lipophilicity and steric hindrance, influencing target binding affinity.
Imidazole Ring Modifications Substitution on the Imidazole Ring (N-1, C-4, C-5)Improved metabolic stability, altered electronic properties, and modified target interactions.
Replacement with BenzimidazoleIncreased size and lipophilicity, potentially leading to enhanced binding interactions.

Comparison of Synthetic Pathways and Efficiencies

While a specific synthetic route for this compound is not documented, its synthesis can be conceptually designed based on established methods for constructing imidazole and thiane derivatives.

Synthesis of the Imidazole Moiety:

The Radziszewski reaction and its modern variations are common for synthesizing substituted imidazoles. chemijournal.com These methods typically involve the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). Microwave-assisted synthesis and metal-catalyzed reactions have been shown to improve the efficiency of preparing structurally diverse imidazole derivatives. researchgate.netjopir.in

Synthesis of the Thiane Moiety and Coupling:

The synthesis of a 3-amino-3-substituted thiane can be challenging. A potential route could involve the synthesis of a thian-3-one precursor, followed by a Strecker or related amino acid synthesis to introduce the amine and a precursor to the imidazole ring. Alternatively, a nucleophilic substitution on a suitably activated thiane derivative could be employed.

Comparative Efficiency:

Contrasting Biological Interaction Profiles with Related Heterocycles

Imidazole and thiane derivatives are known to interact with a wide range of biological targets, and their combination in this compound suggests a potential for a unique biological activity profile.

Imidazole Derivatives:

The imidazole ring is a key component of many biologically active molecules, including the amino acid histidine. chemijournal.com Imidazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netjopir.inscialert.net Their mechanism of action often involves coordinating to metal ions in enzyme active sites or participating in hydrogen bonding and proton transfer processes. researchgate.net

Thiane Derivatives:

Potential Profile of this compound:

Table 2: Comparison of Biological Interaction Profiles

Heterocycle FamilyCommon Biological TargetsKey Interaction Types
Imidazole Derivatives Enzymes (e.g., kinases, metalloenzymes), Receptors (e.g., histamine (B1213489) receptors)Metal coordination, hydrogen bonding, proton transfer. researchgate.net
Thiane Derivatives Various proteins and enzymesHydrophobic interactions, non-covalent sulfur interactions.
This compound (Predicted) Enzymes, ReceptorsIonic interactions (amino group), hydrogen bonding (imidazole, amino), hydrophobic interactions (thiane).

Insights from SAR Studies of Imidazole-Containing Heterocycles

Structure-activity relationship (SAR) studies of various imidazole-containing compounds have provided valuable insights for rational drug design. researchgate.netjopir.in These studies have highlighted key molecular features that influence biological activity.

Substitution on the Imidazole Ring: SAR studies have consistently shown that the nature and position of substituents on the imidazole ring are critical for activity. For example, in a series of imidazole-coumarin conjugates, the presence of a hydrogen atom at the N(1) position of the imidazole and a substituent on the coumarin nucleus significantly increased antiviral potency. mdpi.com

Role of the Heterocyclic Core: The imidazole scaffold itself offers multiple sites for modification, with each position contributing distinctly to the pharmacological properties. researchgate.net The fusion of the imidazole ring with other heterocyclic systems, as seen in benzimidazoles, can lead to compounds with different biological profiles. For instance, some studies have shown that simple imidazole-containing conjugates exhibit greater anti-HCV activity than their benzimidazole counterparts. mdpi.com

These general SAR principles can guide the future design and optimization of analogues of this compound to enhance its potential therapeutic properties.

Conclusion and Future Research Perspectives for 3 1h Imidazol 2 Yl Thian 3 Amine

Summary of Current Research Contributions

A thorough search of scientific databases and academic journals has yielded no specific research contributions for 3-(1H-Imidazol-2-yl)thian-3-amine. The compound is referenced in chemical vendor catalogs but is not associated with any published studies detailing its synthesis, characterization, or biological activity. Consequently, there is no current research to summarize.

Unexplored Avenues in Synthesis and Derivatization

Given the absence of published synthetic routes for this compound, this area is entirely unexplored. Future research could focus on developing a de novo synthesis, potentially starting from precursors like thian-3-one and 2-lithioimidazole. Subsequent derivatization could explore modifications of the amine and imidazole (B134444) moieties to create a library of analogues for further study.

Advanced Computational Modeling Challenges and Opportunities

No computational studies on this compound have been reported. Future work could involve density functional theory (DFT) calculations to determine its stable conformations, electronic properties, and reactivity. Molecular dynamics simulations could offer insights into its behavior in different solvent environments. A key challenge will be the lack of experimental data to validate and benchmark these computational models.

Prospects for Further Mechanistic Investigations at the Molecular Level

The mechanism of action for this compound, in any context, remains unknown. Future research is required to investigate its potential interactions with biological targets or its role in chemical transformations. Initial steps would involve screening this compound against various biological assays to identify any activity, which would then warrant detailed mechanistic studies at the molecular level.

Potential as a Modular Component in Complex Chemical Architectures

The bifunctional nature of this compound, featuring both a nucleophilic amine and a metal-coordinating imidazole ring, suggests its potential as a versatile building block. However, without established synthetic protocols or reactivity data, its application as a modular component in medicinal chemistry or materials science is entirely prospective. Research is needed to establish its utility in the construction of more complex molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.